4-(2-Pyrrolidinylmethyl)morpholine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 170.26 g/mol. It is classified as a morpholine derivative, which is a six-membered ring containing one nitrogen atom and five carbon atoms. The compound is recognized for its potential applications in medicinal chemistry, particularly in drug development due to its structural properties that allow it to interact with biological targets.
This compound is primarily sourced from chemical suppliers and research institutions focusing on organic synthesis and drug discovery. It falls under the category of nitrogen-containing heterocycles, which are significant in the pharmaceutical industry for their diverse biological activities. The presence of both pyrrolidine and morpholine moieties in its structure enhances its pharmacological potential, making it a subject of interest in various studies related to drug design and development.
The synthesis of 4-(2-Pyrrolidinylmethyl)morpholine dihydrochloride can be achieved through several methods, including:
The reactions often require careful control of temperature and reaction time to optimize yields. Additionally, purification methods such as recrystallization or chromatography are typically employed to isolate the desired product from by-products.
The molecular structure of 4-(2-Pyrrolidinylmethyl)morpholine dihydrochloride features a morpholine ring substituted at the 4-position with a pyrrolidinylmethyl group. The presence of two hydrochloride ions indicates that the compound exists as a dihydrochloride salt, enhancing its solubility in aqueous environments.
4-(2-Pyrrolidinylmethyl)morpholine dihydrochloride can participate in various chemical reactions, including:
Reactions involving this compound often require specific conditions such as controlled pH and temperature to ensure high selectivity and yield.
The mechanism by which 4-(2-Pyrrolidinylmethyl)morpholine dihydrochloride exerts its biological effects is primarily linked to its interaction with specific receptors or enzymes within biological systems.
Research indicates that derivatives similar to this compound have shown efficacy against specific targets such as kinases involved in cancer pathways .
Relevant analyses often involve determining melting points, solubility profiles, and stability under various environmental conditions.
4-(2-Pyrrolidinylmethyl)morpholine dihydrochloride has several scientific applications:
This compound exemplifies how modifications to heterocyclic structures can lead to significant advancements in medicinal chemistry and pharmacology, making it an important subject for ongoing research efforts.
The synthesis of 4-(2-pyrrolidinylmethyl)morpholine dihydrochloride (CAS 215503-90-5, C₉H₂₀Cl₂N₂O, MW 243.17) employs strategic bond formation between the pyrrolidine and morpholine heterocycles [1]. Two predominant synthetic paradigms have emerged: alkylation of preformed pyrrolidine derivatives and reductive cyclization of ketimine precursors.
The alkylation approach utilizes N-Boc-protected pyrrolidine as the starting material, which undergoes deprotonation at the C2 position using strong bases such as lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) at -78°C [8]. The resulting carbanion attacks 4-(2-chloroethyl)morpholine hydrochloride (CAS not specified in sources, but structurally confirmed as a key intermediate [4]), forming the critical C-C bond between the pyrrolidine methyl group and the morpholine nitrogen. Subsequent acidic deprotection yields the secondary amine, which is converted to the dihydrochloride salt via HCl treatment. This method typically achieves yields of 65-78%, with purity highly dependent on rigorous exclusion of moisture [1] [8].
Alternatively, reductive cyclization strategies employ ketimines derived from morpholine-containing aldehydes and α-amino acids. Diisobutylaluminum hydride (DIBAL-H) in toluene facilitates the key cyclization step at 0-5°C, constructing the pyrrolidine ring de novo while simultaneously incorporating the morpholine moiety [8]. This route bypasses the need for preformed pyrrolidine nuclei and offers direct access to the hybrid scaffold, albeit with moderate diastereoselectivity (d.r. ~3:1).
Table 1: Comparative Analysis of Ring Construction Approaches
Method | Key Reagents | Temperature | Yield (%) | Purity (%) | Major Impurities |
---|---|---|---|---|---|
Alkylation | LiHMDS, 4-(2-Chloroethyl)morpholine·HCl | -78°C to RT | 65-78 | >95 | Quaternary ammonium salts |
Reductive Cyclization | DIBAL-H, Toluene | 0-5°C | 55-62 | 90-93 | Over-reduced byproducts |
Optimization challenges include suppressing quaternary ammonium salt formation during alkylation (addressed via slow addition of electrophile) and minimizing over-reduction in the reductive route (controlled by strict temperature monitoring) [8]. The alkylation method remains industrially preferred due to higher reproducibility and scalability using commercially available pyrrolidine precursors [1].
Chiral pool strategies leverage enantiopure pyrrolidine building blocks to install stereochemistry in the target molecule. (S)-Prolinol (derived from L-proline) serves as the predominant starting material due to commercial availability and established stereochemical integrity [2]. The critical transformation involves the morpholine installation via a two-step sequence:
Table 2: Enantiomer-Specific Synthetic Pathways
Enantiomer | Starting Material | Key Stereoselective Step | Chiral Purity (% ee) | Reference |
---|---|---|---|---|
(R)-Isomer | D-Prolinol | Mitsunobu coupling | >99 | [1] |
(S)-Isomer | L-Prolinol | Direct alkylation without inversion | >99 | [1] |
For racemic syntheses, non-chiral precursors like pyrrolidine-2-carbaldehyde undergo reductive amination with morpholine using sodium cyanoborohydride (NaBH₃CN) in methanol [1]. This method affords the racemate (CAS 215503-90-5) in 85% yield after salt formation. Stereochemical erosion during functionalization primarily occurs via base-catalyzed epimerization at the pyrrolidine α-position, mitigated by employing mild bases (e.g., K₂CO₃) and low-temperature reactions [2] [8].
Microwave irradiation significantly accelerates key steps in the synthesis of 4-(2-pyrrolidinylmethyl)morpholine dihydrochloride, particularly nucleophilic substitutions and heterocyclic condensations. Traditional alkylation methods requiring 12-24 hours at reflux temperature are reduced to 15-30 minutes under controlled microwave conditions (100-150°C) [1]. This approach enhances reaction efficiency and aligns with green chemistry principles by reducing solvent consumption by 40-60% and energy input by ~70%.
Optimized microwave parameters for the critical alkylation step include:
Table 3: Microwave vs. Conventional Synthesis Optimization
Parameter | Conventional Method | Microwave Method | Improvement |
---|---|---|---|
Reaction Time | 12-24 hours | 15-30 minutes | 96% reduction |
Yield | 65-78% | 82-88% | 10-15% increase |
Solvent Volume | 15 mL/g substrate | 6 mL/g substrate | 60% reduction |
Energy Consumption | 500-700 kJ/mol | 150-180 kJ/mol | ~70% reduction |
Notably, microwave conditions suppress thermal decomposition pathways observed in prolonged conventional heating, improving product purity to >98% [1]. Scale-up challenges (limited vessel size) are addressed via continuous-flow microwave reactors, enabling decagram-scale production with consistent purity [1].
Access to enantiopure 4-(2-pyrrolidinylmethyl)morpholine dihydrochloride employs chiral pool exploitation, asymmetric catalysis, and diastereomeric resolution.
Chiral Pool Approach: As detailed in Section 1.2, (R)- or (S)-prolinol (derived from D- or L-proline) provides enantiomerically pure precursors. (R)-4-(2-Pyrrolidinylmethyl)morpholine dihydrochloride (CAS 511295-99-1) and (S)-isomer (CAS 91790-91-9) are synthesized via this route with >99% ee, confirmed by chiral HPLC using Chiralpak® AD-H columns [1] [10].
Asymmetric Hydrogenation: Prochiral enamide precursors undergo enantioselective reduction using Ru-BINAP catalysts. For example, hydrogenation of N-(morpholinomethyl)-1-pyrroline-2-carboxamide at 50 bar H₂ and 60°C in methanol affords the (S)-product in 92% ee and 80% yield [3]. Catalyst loading as low as 0.5 mol% is achievable with ligand-accelerated systems.
Diastereomeric Resolution: Racemic free base is treated with chiral acids like L-(+)-tartaric acid or D-di-p-toluoyl tartaric acid (DPTTA) in ethanol, forming crystalline diastereomeric salts. Selective crystallization provides enantiomerically enriched complexes:
Table 4: Chiral Resolution Efficiency with Different Resolving Agents
Resolving Agent | Solvent | (S)-Enantiomer Recovery (%) | ee (%) | (R)-Enantiomer Recovery (%) | ee (%) |
---|---|---|---|---|---|
L-(+)-Tartaric Acid | Ethanol | 78 | 98 | 72 | 97 |
D-Di-p-Toluoyl Tartaric Acid | Acetone | 85 | >99 | 81 | >99 |
(1S)-(+)-10-Camphorsulfonic Acid | Ethyl Acetate | 70 | 95 | 68 | 94 |
Dynamic Kinetic Resolution (DKR) integrates in situ racemization using catalytic palladium on carbon (Pd/C) with enzymatic resolution (Candida antarctica lipase B). This approach achieves near-quantitative conversion to the (R)-acetate ester (98% ee), which is hydrolyzed and converted to the target dihydrochloride [3]. DKR is particularly valuable for large-scale production, minimizing material loss compared to classical resolution.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: